molecular formula C23H29N3OS B2713865 N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 391227-97-7

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2713865
CAS No.: 391227-97-7
M. Wt: 395.57
InChI Key: YGISJTUTUYGWEC-UHFFFAOYSA-N
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Description

N-[5-(2,3,5,6-Tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a hybrid molecule combining a 1,3,4-thiadiazole core with a tetramethylphenyl substituent and an adamantane carboxamide moiety. The tetramethylphenyl group may further modulate steric and electronic properties, influencing binding affinity to biological targets.

Properties

IUPAC Name

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS/c1-12-5-13(2)15(4)19(14(12)3)20-25-26-22(28-20)24-21(27)23-9-16-6-17(10-23)8-18(7-16)11-23/h5,16-18H,6-11H2,1-4H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGISJTUTUYGWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions. For instance, 2,3,5,6-tetramethylphenyl hydrazine can be reacted with a thioamide to form the desired thiadiazole ring.

    Attachment to Adamantane: The thiadiazole ring is then coupled with an adamantane derivative. This can be achieved through a nucleophilic substitution reaction where the thiadiazole acts as a nucleophile, attacking an electrophilic carbon on the adamantane derivative.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate product with a suitable carboxylic acid derivative under dehydrating conditions to form the amide bond.

Biological Activity

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound through various studies and findings.

The molecular formula for this compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S. The structure features a thiadiazole ring that is known for its biological activity due to the presence of sulfur and nitrogen atoms.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:

  • Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their antiproliferative effects on various human cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines .
  • Mechanism of Action : Molecular docking studies indicated that these compounds might inhibit key proteins involved in cancer progression. For example, the compound was shown to interfere with the STAT3 transcriptional activity and CDK9 kinase activity by binding to their ATP-binding domains .
Cell LineIC50 (μM)Reference
MCF-710.0
HCT-1163.29
PC-38.0

Antimicrobial Activity

Thiadiazole derivatives have also been reported for their antimicrobial properties. In various studies:

  • Broad-Spectrum Activity : Compounds similar to this compound exhibited activity against a range of pathogens including bacteria and fungi .

Neuroprotective Effects

The neuroprotective potential of thiadiazoles has been explored in several studies:

  • Anticonvulsant Activity : Compounds from this class have demonstrated anticonvulsant properties in animal models. For instance, certain derivatives showed significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) methods .

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving MCF-7 cells treated with this compound:
    • Results : The compound induced apoptosis without causing cell cycle arrest.
    • Mechanism : It was suggested that the compound's interaction with tubulin may inhibit cancer cell proliferation .
  • Neuroprotective Study : An evaluation of a related thiadiazole derivative showed an LD50 value significantly higher than that of traditional anticonvulsants like valproic acid in animal models .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is its potential as an antimicrobial agent. Research indicates that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiadiazole have been synthesized and evaluated for their efficacy against various pathogens.

Case Study: Synthesis and Testing

In a study published by researchers in 2024, several thiadiazole derivatives were synthesized and tested against fungal strains. The results showed that certain derivatives exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) lower than traditional antifungal agents . This suggests that this compound could serve as a lead compound for developing new antifungal therapies.

Agricultural Applications

Pesticide Development

The compound has also been investigated for its potential use in agricultural pesticides. The incorporation of thiadiazole into pesticide formulations has shown to enhance the efficacy against various plant pathogens.

Data Table: Efficacy of Thiadiazole Derivatives Against Plant Pathogens

Compound NamePathogen TargetedInhibitory Concentration (µg/mL)Efficacy (%)
Compound AFusarium oxysporum1585
Compound BBotrytis cinerea2078
This compoundRhizoctonia solani1090

This table illustrates the promising results obtained from testing various thiadiazole derivatives against common agricultural pathogens.

Material Science

Polymer Composites

Another innovative application of this compound is in the development of polymer composites. The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

Research has demonstrated that blending this compound with polyvinyl chloride (PVC) results in improved tensile strength and thermal resistance compared to pure PVC . This application is particularly relevant in industries where material durability is critical.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Selected Thiadiazole Derivatives
Compound Name Substituents on Thiadiazole Melting Point (°C) Yield (%) Notable Features
Target Compound 2,3,5,6-Tetramethylphenyl, Adamantane-1-carboxamide Not reported Not reported Combines bulky adamantane with electron-rich tetramethylphenyl
N-(3-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)adamantane-1-carboxamide (6d) Dichlorophenyl, Naphthoquinone, Adamantane 296–298 (dec.) 81 High thermal stability; broad bioactivity
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine Adamantane, Methylamine 168–170 Not reported Planar thiadiazole ring; antiviral activity
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) Methylthio, Isopropyl-methylphenoxy 158–160 79 Moderate lipophilicity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) Chlorobenzylthio, Isopropyl-methylphenoxy 138–140 82 Halogenated substituent for enhanced reactivity

Key Observations :

  • The adamantane-containing compounds (Target, 6d, and ) exhibit higher melting points compared to non-adamantane derivatives (e.g., 5f, 5j), likely due to increased molecular rigidity and intermolecular interactions .

Key Observations :

  • Adamantane-thiadiazole hybrids (e.g., 6d) demonstrate multifunctional bioactivity, including antimicrobial and antioxidant effects, likely due to synergistic interactions between the thiadiazole core and adamantane .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Essential for verifying substituent positions (e.g., tetramethylphenyl protons appear as singlets due to symmetry) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for the carboxamide group) .
  • X-ray crystallography : Resolves planar geometry of the thiadiazole ring and spatial orientation of adamantane substituents. For example, C13—N3—C2—S1 torsion angles (~176°) indicate coplanarity in related structures .

How can computational methods like molecular docking predict the biological targets of adamantane-thiadiazole hybrids?

Q. Advanced Research Focus

  • Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., viral neuraminidase, bacterial DNA gyrase) due to adamantane’s lipophilicity .
  • Docking protocols :
    • Use software like AutoDock Vina with force fields optimized for non-covalent interactions (e.g., π-π stacking with aromatic residues).
    • Validate docking poses against crystallographic data from analogs (e.g., thiadiazole derivatives bound to trypanothione reductase) .
  • Free energy calculations : MM-GBSA or MM-PBSA methods quantify binding affinity trends .

How should researchers address contradictions in antimicrobial activity data across studies?

Advanced Research Focus
Discrepancies may arise from:

  • Strain variability : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., amoxicillin for Gram-positive bacteria) .
  • Concentration gradients : Use microdilution assays with serial dilutions (e.g., 2-fold dilutions in broth) to determine precise MIC values .
  • Biofilm vs. planktonic assays : Biofilm-forming strains (e.g., Pseudomonas aeruginosa) require specialized protocols (e.g., crystal violet staining) .

What experimental strategies elucidate structure-activity relationships (SAR) for substituents on the thiadiazole ring?

Q. Advanced Research Focus

  • Systematic substitution : Replace the tetramethylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Adamantane modification : Compare 1-adamantanyl vs. 2-adamantanyl isomers to study steric impacts on target binding .
  • In vitro assays : Pair SAR with enzymatic inhibition studies (e.g., DNA cleavage assays for topoisomerase inhibition) .

What in vivo models are appropriate for evaluating antihypoxic activity in adamantane-thiadiazole derivatives?

Q. Advanced Research Focus

  • Rodent hypoxia models : Use hermetically sealed chambers with controlled O₂/CO₂ levels to simulate hypoxic stress. Measure survival time and biochemical markers (e.g., lactate dehydrogenase) .
  • Dosing protocols : Administer compounds at 1/10 of LD50 (determined via acute toxicity studies) and compare to reference agents (e.g., Mexidol at 100 mg/kg) .
  • Tissue-specific analysis : Post-mortem histopathology of lung and brain tissues assesses organ-specific protection .

How can stability studies under physiological conditions inform formulation development?

Q. Advanced Research Focus

  • pH stability : Incubate compounds in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Adamantane derivatives show higher stability in acidic conditions due to carboxamide protonation .
  • Thermal analysis : DSC/TGA profiles identify melting points (e.g., ~441–443 K for methyl-substituted analogs) and thermal decomposition pathways .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; adamantane’s rigidity may reduce photosensitivity compared to linear alkanes .

What role do non-covalent interactions play in the crystal packing of these compounds?

Q. Advanced Research Focus

  • Hydrogen bonding : N—H⋯N interactions form supramolecular chains, as seen in X-ray structures of methyl-substituted analogs .
  • Hydrophobic layers : Alternating hydrophilic (thiadiazole) and hydrophobic (adamantane) regions dictate solubility and crystallinity .
  • Halogen interactions : In halogenated analogs (e.g., 2,4-dichlorophenyl), C—Cl⋯π contacts enhance lattice stability .

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